molecular formula C13H12 B12714433 2-Ethenyl-1-methylnaphthalene CAS No. 35737-86-1

2-Ethenyl-1-methylnaphthalene

Cat. No.: B12714433
CAS No.: 35737-86-1
M. Wt: 168.23 g/mol
InChI Key: HQEBIIQRJHCZNH-UHFFFAOYSA-N
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Description

1-Methyl-2-vinylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by a methyl group and a vinyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinylnaphthalene can be synthesized through several methods. One common approach involves the dehydration of 2-(1-naphthyl)ethanol catalyzed by potassium bisulfate (KHSO4) in a vacuum . Another method includes the reaction of 1-acetyl-4-methoxynaphthalene with acetyl chloride in the presence of titanium tetrachloride (TiCl4), followed by reduction with lithium aluminum hydride (LiAlH4) and subsequent distillation under vacuum .

Industrial Production Methods: Industrial production of 1-methyl-2-vinylnaphthalene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-vinylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-2-vinylnaphthalene primarily involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved in its reactions are related to its aromatic structure, which allows for various chemical transformations. Detailed studies on its specific mechanism of action in biological systems are limited.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-vinylnaphthalene is unique due to the presence of both a methyl and a vinyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific polymerization reactions and material applications.

Properties

CAS No.

35737-86-1

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethenyl-1-methylnaphthalene

InChI

InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3

InChI Key

HQEBIIQRJHCZNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C=C

Origin of Product

United States

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